molecular formula C15H19N3OS B1220497 4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 309272-77-3

4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1220497
CAS RN: 309272-77-3
M. Wt: 289.4 g/mol
InChI Key: NSAJUYMRPAVLGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of triazole derivatives, including "4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione," involves strategic organic reactions that ensure the formation of the triazole core along with the attachment of the methoxyphenyl and cyclohexyl groups. The literature demonstrates various synthetic routes, with a common theme being the condensation reactions that allow for the creation of the triazole ring, a process that can be fine-tuned to incorporate different substituents based on the desired properties of the final compound (Askerov et al., 2019).

Molecular Structure Analysis

The molecular structure of "this compound" has been determined using X-ray diffraction analysis, revealing a complex arrangement of atoms that contributes to its unique chemical behavior. Such studies provide valuable information on the bond lengths, angles, and overall geometry of the molecule, which are critical for understanding its reactivity and interactions with other molecules (Ding et al., 2008).

Chemical Reactions and Properties

Triazole derivatives are known for their versatility in chemical reactions, serving as substrates for further functionalization or as key components in the synthesis of complex molecules. The specific functional groups present in "this compound" influence its reactivity patterns, enabling a range of chemical transformations that can be exploited for various applications (Osmanov et al., 2020).

Physical Properties Analysis

The physical properties of "this compound," such as melting point, solubility, and crystalline structure, are essential for determining its suitability for various applications. These properties are influenced by the molecular structure and can be studied through experimental and theoretical methods to understand the material's behavior under different conditions (Nadeem et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity, of "this compound" are pivotal in dictating its interactions with various reagents and solvents. These properties are determined by the electronic structure of the molecule, which can be analyzed through spectroscopic methods and quantum chemical calculations to predict its behavior in chemical reactions (Karakurt et al., 2010).

Scientific Research Applications

Corrosion Inhibition

A study by Al-amiery et al. (2020) focused on the use of a triazole-based compound, closely related to 4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione, for corrosion inhibition. They found that this compound demonstrated superior inhibition efficiency against corrosion of mild steel, fitting well to a Langmuir isotherm model (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Antimicrobial Activity

Samelyuk and Kaplaushenko (2013) investigated derivatives of 1,2,4-triazole-3-thione, including this compound, noting their potential for pharmacological activities like antimicrobial effects. They explored the relationship between chemical structure and biological activity, finding that substituents like methoxyphenyl significantly increase antimicrobial performance (Samelyuk & Kaplaushenko, 2013).

Molecular and Crystal Structure Analysis

Askerov et al. (2019) synthesized a compound structurally similar to the subject chemical and analyzed its molecular and crystal structures. Their findings provide insights into the structural characteristics of such triazole derivatives (Askerov, Magerramov, Osmanov, Baranov, Borisova, & Borisov, 2019).

Synthesis and Characterization

Wujec and Typek (2023) presented a study on the synthesis of a novel compound, including the synthesis protocol and structural assignment via various spectroscopic methods. This contributes to the understanding of the synthesis processes for such triazole derivatives (Wujec & Typek, 2023).

properties

IUPAC Name

4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAJUYMRPAVLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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